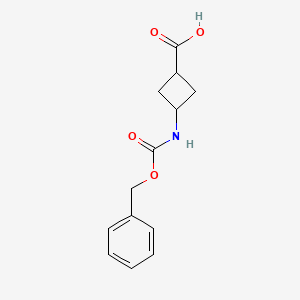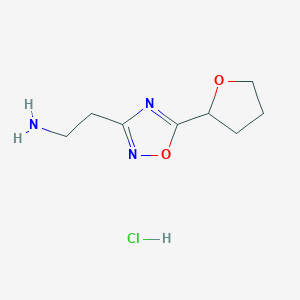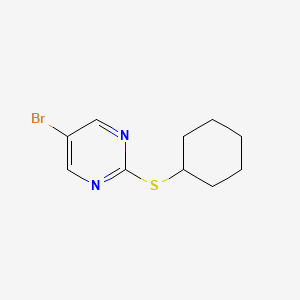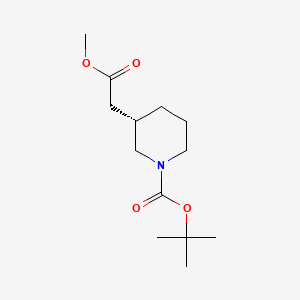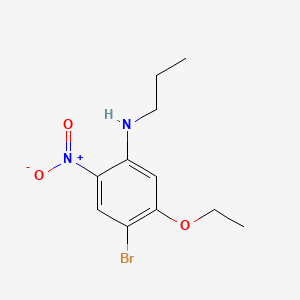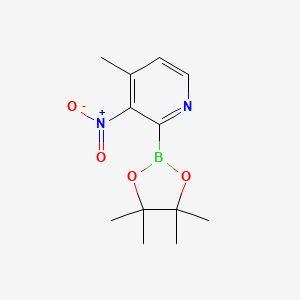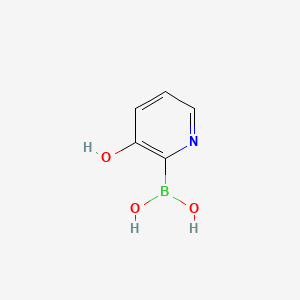
Acide (3-hydroxypyridin-2-yl)boronique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(3-Hydroxypyridin-2-yl)boronic acid” is a heterocyclic building block . It has been used in the synthesis of non-nucleoside inhibitors of hepatitis C virus (HCV) RNA-dependent RNA polymerase nonstructural protein 5B (NS5B) . It has also been used in the synthesis of mammalian target of rapamycin (mTOR) inhibitors .
Synthesis Analysis
The synthesis of “(3-Hydroxypyridin-2-yl)boronic acid” involves several steps. One method involves a regioselective halogen–metal exchange using n-butyllithium and subsequent quenching with triisopropylborate starting from appropriate dihalopyridines . Another method involves catalytic protodeboronation of pinacol boronic esters .Molecular Structure Analysis
The molecular structure of “(3-Hydroxypyridin-2-yl)boronic acid” is represented by the formula CHBNO . The average mass is 138.917 Da and the monoisotopic mass is 139.044067 Da .Chemical Reactions Analysis
“(3-Hydroxypyridin-2-yl)boronic acid” is involved in several chemical reactions. It is used as a reagent for phosphine-free Suzuki-Miyaura cross-coupling reactions . It also participates in regioselective Suzuki-Miyaura coupling and tandem palladium-catalyzed intramolecular aminocarbonylation and annulation .Physical and Chemical Properties Analysis
The physical and chemical properties of “(3-Hydroxypyridin-2-yl)boronic acid” include a density of 1.4±0.1 g/cm^3 . The boiling point is 500.8±60.0 °C at 760 mmHg . The vapour pressure is 0.0±1.4 mmHg at 25°C . The enthalpy of vaporization is 81.0±3.0 kJ/mol . The flash point is 256.7±32.9 °C .Applications De Recherche Scientifique
Catalyse dans les réactions de couplage croisé
L'acide (3-hydroxypyridin-2-yl)boronique est utilisé en catalyse, en particulier dans les réactions de couplage croisé de Suzuki-Miyaura. Cette application est importante en raison de la capacité de la réaction à former des liaisons carbone-carbone dans des conditions douces et tolérantes aux groupes fonctionnels, ce qui est essentiel pour la synthèse de molécules organiques complexes .
Synthèse de médicaments
Le composé joue un rôle dans la synthèse de médicaments, où ses propriétés sont exploitées pour créer de nouveaux produits pharmaceutiques. Sa réactivité avec divers substrats organiques en fait un outil précieux en chimie médicinale.
Science des matériaux
En science des matériaux, l'this compound contribue au développement de nouveaux matériaux, peut-être en raison de son interaction avec les polymères ou les matériaux optoélectroniques, améliorant leurs propriétés ou fonctionnalités .
Applications de détection
Les acides boroniques, y compris l'this compound, sont utilisés dans les applications de détection en raison de leurs interactions avec les diols et les bases de Lewis fortes comme les anions fluorure ou cyanure. Cela conduit à leur utilité dans les essais homogènes et les systèmes de détection hétérogènes .
5. Aminocarbonylation intramoléculaire catalysée par le palladium en tandem et annulation Ce composé est impliqué dans des séquences de réaction complexes telles que l'aminocarbonylation intramoléculaire catalysée par le palladium en tandem et l'annulation, qui sont des techniques de synthèse avancées utilisées pour construire des structures organiques complexes .
N-arylation utilisant le catalyseur acétylacétonate de cuivre
L'this compound est également utilisé dans les réactions de N-arylation facilitées par les catalyseurs acétylacétonate de cuivre. Ce type de réaction est crucial pour la formation de liaisons carbone-azote, qui sont fondamentales dans de nombreux composés organiques .
Safety and Hazards
Orientations Futures
The future directions of “(3-Hydroxypyridin-2-yl)boronic acid” could involve further exploration of its potential applications in organic synthesis . Its use in the synthesis of non-nucleoside inhibitors of HCV RNA-dependent RNA polymerase NS5B and mTOR inhibitors suggests potential applications in the development of new therapeutic agents .
Mécanisme D'action
Target of Action
The primary target of (3-Hydroxypyridin-2-yl)boronic acid is the palladium (Pd) catalyst in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group in the compound transfers a formally nucleophilic organic group to the palladium catalyst . This results in the formation of a new Pd–C bond .
Biochemical Pathways
The primary biochemical pathway affected by (3-Hydroxypyridin-2-yl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds, enabling the synthesis of a wide range of organic compounds .
Pharmacokinetics
It’s known that the compound is relatively stable and readily prepared , which may influence its bioavailability.
Result of Action
The molecular effect of (3-Hydroxypyridin-2-yl)boronic acid’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This leads to the synthesis of various organic compounds . On a cellular level, the effects would depend on the specific compounds synthesized using this reaction.
Action Environment
The action of (3-Hydroxypyridin-2-yl)boronic acid can be influenced by various environmental factors. For instance, the yield and regioselectivity of the iridium- and rhodium-catalyzed C-H bond borylation reactions, which are used in the synthesis of pyridinylboronic acids, can be affected by the choice of ligands . Additionally, the compound should be stored under -20°C in an inert atmosphere for stability .
Propriétés
IUPAC Name |
(3-hydroxypyridin-2-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BNO3/c8-4-2-1-3-7-5(4)6(9)10/h1-3,8-10H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKVZVHMGMYUHQL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC=N1)O)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80694446 |
Source


|
| Record name | (3-Hydroxypyridin-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80694446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.92 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245942-28-2 |
Source


|
| Record name | (3-Hydroxypyridin-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80694446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![furo[3,2-c]pyridine-4,6(5H,7H)-dione](/img/structure/B566993.png)

